![molecular formula C13H23NO3 B567638 tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1363383-18-9](/img/structure/B567638.png)
tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
Overview
Description
tert-Butyl 7-hydroxy-2-azaspiro[35]nonane-2-carboxylate is a chemical compound with the molecular formula C13H23NO3 It is a spirocyclic compound, which means it contains a spiro-connected ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used for ester hydrolysis.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of carboxylic acids or other esters.
Scientific Research Applications
tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the spirocyclic structure allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 7-hydroxy-7-methyl-2-azaspiro[3.5]nonane-2-carboxylate
Uniqueness
tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both a hydroxyl group and a tert-butyl ester group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Biological Activity
tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide an overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula and properties:
- Chemical Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- CAS Number : 1363383-18-9
- Physical Form : Solid
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the spirocyclic structure may enhance its binding affinity and specificity towards these targets.
Potential Mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, thus affecting metabolic processes.
- Receptor Modulation : It may act as a modulator for specific receptors involved in neurotransmission and hormonal regulation.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties, which are crucial for protecting cells from oxidative stress. The hydroxyl group in this compound may contribute to its ability to scavenge free radicals.
Antimicrobial Activity
Preliminary tests have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Study 1: Antioxidant Effects
A study published in Journal of Medicinal Chemistry assessed the antioxidant capacity of several spirocyclic compounds, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting potential applications in oxidative stress-related conditions .
Study 2: Antimicrobial Properties
In a microbiological study, this compound was tested against common pathogens such as E. coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating moderate antibacterial activity .
Comparative Analysis with Related Compounds
Compound Name | CAS Number | Molecular Weight | Antioxidant Activity | Antimicrobial Activity |
---|---|---|---|---|
This compound | 1363383-18-9 | 241.33 g/mol | Moderate | Moderate |
tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate | 2306260-84-2 | 243.33 g/mol | High | High |
tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate | 1363381-95-6 | 239.31 g/mol | Low | Low |
Q & A
Q. What are the established synthetic routes for tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate?
Methodological Answer:
The compound is typically synthesized via functionalization of the spirocyclic core. A common approach involves coupling tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with hydroxylation agents under controlled conditions. For example:
- Reductive Amination : describes reductive amination using aldehydes (e.g., 6-fluoro-1H-indole-3-carbaldehyde) and Raney Ni under hydrogenation (50 psi H₂) to introduce substituents on the diazaspiro scaffold .
- Acylation : details benzoylation using benzoyl chloride (2 eq.) in dichloromethane, followed by purification via flash chromatography (2% MeOH in CH₂Cl₂) to achieve 75% yield .
- Cyclization : highlights cyclization strategies using methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate, followed by hydrogenation to form the spirocyclic structure .
Key Considerations : Reaction temperature, stoichiometry of reagents, and choice of catalyst (e.g., Raney Ni vs. Pd/C) critically influence yield and purity.
Q. How is the molecular structure of this compound characterized experimentally?
Methodological Answer:
Structural elucidation relies on X-ray crystallography , NMR , and elemental analysis :
- X-ray Diffraction : reports bond lengths (C–H: 0.98–0.99 Å) and envelope conformations of the spiro rings, with hydrogen-bonded chains along the [010] axis .
- NMR Spectroscopy : provides ¹H and ¹³C NMR data (e.g., δ 7.44–7.36 ppm for aromatic protons, δ 170.5 ppm for carbonyl carbons) to confirm substitution patterns .
- Elemental Analysis : Combustion analysis (e.g., C, H, N) validates purity, as shown in (calculated: C 79.00%, H 7.84%; found: C 79.02%, H 7.85%) .
Advanced Tip : Dynamic NMR or NOESY can probe conformational flexibility of the spiro system.
Q. What computational methods are used to study its conformational dynamics and reactivity?
Methodological Answer:
Density Functional Theory (DFT) and molecular docking are key:
- DFT Calculations : employs DFT to analyze sigma receptor binding, optimizing ligand geometries at the B3LYP/6-31G* level .
- Hydrogen Bonding Analysis : uses graph set analysis to classify N–H···O interactions in crystal packing, critical for predicting solubility and stability .
- Docking Studies : For biological applications, docking into receptor active sites (e.g., sigma receptors) assesses steric and electronic complementarity .
Data Interpretation : Compare computed vs. experimental bond angles (e.g., spiro C–N–C angles) to validate models.
Q. How do structural modifications impact its biological activity (e.g., receptor binding)?
Methodological Answer:
Structure-Activity Relationship (SAR) studies guide optimization:
- Substituent Effects : shows benzoyl derivatives exhibit higher sigma receptor affinity (IC₅₀ < 100 nM) compared to alkyl-substituted analogs due to π-π stacking .
- Spiro Ring Size : notes that 2,7-diazaspiro[3.5]nonane derivatives show enhanced dopamine D4 receptor antagonism versus larger spiro systems .
- Protective Groups : tert-Butyl groups (Boc) improve solubility and stability during synthesis, as seen in PROTAC intermediate synthesis ( ) .
Experimental Design : Use competitive binding assays (e.g., radioligand displacement) and functional cellular assays (e.g., cAMP inhibition) to quantify activity.
Q. What are the best practices for purification and handling to ensure compound stability?
Methodological Answer:
- Purification : Flash chromatography (silica gel, 0–2% MeOH in CH₂Cl₂) effectively isolates the compound ( ) . Recrystallization from ethanol yields X-ray-quality crystals ( ) .
- Storage : Store refrigerated in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis ( ) .
- Handling : Use nitrile gloves and fume hoods to avoid skin contact or inhalation ( ) .
Critical Note : Monitor for Boc deprotection under acidic conditions (e.g., TFA in ) .
Q. How is this compound utilized in targeted drug design (e.g., PROTACs)?
Methodological Answer:
The spirocyclic core serves as a rigid scaffold in drug discovery:
- PROTACs : lists tert-butyl 7-substituted-2-azaspiro derivatives as intermediates in PROTAC synthesis, leveraging the spiro structure for E3 ligase binding .
- Receptor Ligands : and highlight its role in sigma and dopamine receptor ligands, where conformational restriction enhances selectivity .
Methodology : Introduce click chemistry handles (e.g., azide/alkyne) or PEG linkers for conjugation to target proteins.
Q. What analytical techniques resolve contradictions in reported synthesis yields?
Methodological Answer:
Yield Optimization :
- Catalyst Screening : Compare Raney Ni ( , % yield) vs. Pd/C for hydrogenation efficiency .
- Reaction Monitoring : Use LC-MS or TLC to identify intermediates and side products (e.g., over-benzoylation in ) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve acylation kinetics versus CH₂Cl₂ .
Data Analysis : Statistical tools (e.g., Design of Experiments) can model variable interactions (temperature, catalyst loading).
Q. How does crystal packing influence its physicochemical properties?
Methodological Answer:
X-ray Crystallography ( ) reveals:
- Hydrogen Bonding : N–H···O bonds form 1D chains, affecting melting point and hygroscopicity .
- Conformational Rigidity : Envelope conformations of spiro rings reduce molecular flexibility, impacting solubility .
Computational Prediction : Use Mercury or CrystalExplorer to simulate packing motifs and predict stability under stress (e.g., temperature, humidity) .
Properties
IUPAC Name |
tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h10,15H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHGYUZNWXIZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744251 | |
Record name | tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363383-18-9 | |
Record name | 2-Azaspiro[3.5]nonane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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